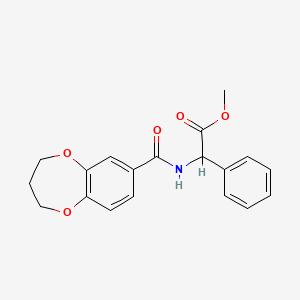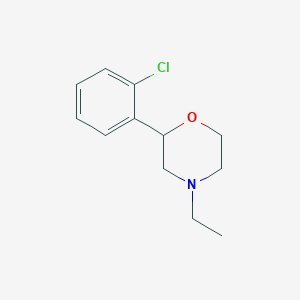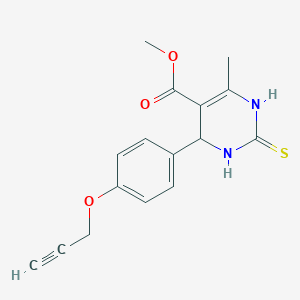![molecular formula C14H14F3NO3S B7572482 (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone, also known as MPTM, is a synthetic compound used in scientific research. MPTM is a potent and selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac repolarization.
Mechanism of Action
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone binds to the hERG channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the QT interval on the electrocardiogram. Prolongation of the QT interval can lead to torsades de pointes, a potentially life-threatening arrhythmia. This compound has been shown to bind to a specific site on the hERG channel, known as the S6 helix bundle crossing, which is a critical region for channel gating.
Biochemical and Physiological Effects:
This compound has been shown to be a potent and selective inhibitor of the hERG channel, with an IC50 value of 0.25 μM. This compound has minimal off-target effects, as it does not significantly block other potassium channels or affect cardiac sodium or calcium channels. This compound has been shown to prolong the QT interval in a dose-dependent manner in both in vitro and in vivo studies. This compound has also been shown to induce arrhythmias in animal models at high doses.
Advantages and Limitations for Lab Experiments
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone is a valuable tool compound for studying the hERG channel, as it is a potent and selective inhibitor of the channel. This compound has minimal off-target effects, making it a useful tool for investigating the role of the hERG channel in drug-induced arrhythmias. However, this compound has limitations in that it can induce arrhythmias at high doses, which can limit its use in certain experiments. Additionally, this compound is not suitable for studying the effects of drugs on other potassium channels, as it is highly selective for the hERG channel.
Future Directions
There are several future directions for research on (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone. One area of research is the development of more selective hERG channel inhibitors, which could be used to study the channel in more detail and potentially lead to the development of safer drugs. Another area of research is the investigation of the role of the hERG channel in non-cardiac tissues, such as the brain and pancreas. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in animal models and in humans.
Synthesis Methods
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(trifluoromethylsulfonyl)benzaldehyde with 4-methylpiperidine to form the intermediate product, which is then treated with acetic anhydride to yield this compound. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone is primarily used in scientific research as a tool compound to study the hERG potassium channel. The hERG channel is an important target for drug discovery, as drugs that block this channel can cause cardiac arrhythmias. This compound has been shown to be a potent and selective inhibitor of the hERG channel, making it a valuable tool for studying the channel's structure, function, and pharmacology. This compound has also been used to investigate the role of the hERG channel in drug-induced arrhythmias and to screen for potential hERG channel blockers.
properties
IUPAC Name |
(4-methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10-6-8-18(9-7-10)13(19)11-2-4-12(5-3-11)22(20,21)14(15,16)17/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHGJLPXXQMXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)

